molecular formula C7H6N4O4 B12423892 ForMaldehyde 2,4-Dinitrophenylhydrazone--d3

ForMaldehyde 2,4-Dinitrophenylhydrazone--d3

Cat. No.: B12423892
M. Wt: 213.17 g/mol
InChI Key: UEQLSLWCHGLSML-NRUYWUNFSA-N
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Description

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of Formaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it particularly useful for tracing and quantitation in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of deuterated formaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone derivative. The reaction can be summarized as follows:

D2C=O+C6H3(NO2)2NHNH2C6H3(NO2)2NHN=CD2+H2O\text{D}_2\text{C=O} + \text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHN=CD}_2 + \text{H}_2\text{O} D2​C=O+C6​H3​(NO2​)2​NHNH2​→C6​H3​(NO2​)2​NHN=CD2​+H2​O

Industrial Production Methods

Industrial production of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 primarily undergoes addition-elimination reactions. These reactions involve the addition of the hydrazine derivative to the carbonyl group of formaldehyde, followed by the elimination of water to form the hydrazone.

Common Reagents and Conditions

    Reagents: Deuterated formaldehyde, 2,4-dinitrophenylhydrazine

    Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

Major Products

The major product of the reaction is Formaldehyde 2,4-Dinitrophenylhydrazone-d3, with water as a byproduct .

Scientific Research Applications

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl compounds. The hydrazone formation reaction is a nucleophilic addition followed by an elimination process. The deuterium atoms in the compound serve as tracers, allowing researchers to monitor the reaction pathways and the fate of formaldehyde in various systems .

Comparison with Similar Compounds

Similar Compounds

    Formaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar applications but without the benefits of deuterium labeling.

    Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection and quantitation of acetaldehyde.

    Benzaldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of benzaldehyde in various samples .

Uniqueness

The uniqueness of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .

Properties

Molecular Formula

C7H6N4O4

Molecular Weight

213.17 g/mol

IUPAC Name

2,3,5-trideuterio-N-(methylideneamino)-4,6-dinitroaniline

InChI

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,3D,4D

InChI Key

UEQLSLWCHGLSML-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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